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Ribose-1-phosphate -

Ribose-1-phosphate

Catalog Number: EVT-8831930
CAS Number:
Molecular Formula: C5H11O8P
Molecular Weight: 230.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-D-ribose 1-phosphate is the 1-phospho derivative of alpha-D-ribose. It has a role as an Escherichia coli metabolite. It is functionally related to an alpha-D-ribose. It is a conjugate acid of an alpha-D-ribose 1-phosphate(2-).
Ribose-1-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ribose-1-phosphate is a natural product found in Drosophila melanogaster and Homo sapiens with data available.
Ribose 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

Ribose-1-phosphate is a significant biochemical compound involved in various metabolic pathways, particularly in nucleoside metabolism. It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis. Ribose-1-phosphate is classified as a pentose sugar phosphate, specifically a derivative of ribose, which is a five-carbon sugar.

Source

Ribose-1-phosphate can be derived from ribose through enzymatic reactions catalyzed by ribokinase or through the action of nucleoside phosphorylases on ribonucleosides. Its production is crucial in both cellular metabolism and synthetic biology applications, particularly in the context of synthesizing modified nucleosides.

Classification

Ribose-1-phosphate falls under the category of sugar phosphates, which are phosphorylated sugars that play vital roles in energy metabolism and biosynthetic pathways. In terms of its classification in biochemical pathways, it is associated with nucleotide biosynthesis and the pentose phosphate pathway.

Synthesis Analysis

Methods

The synthesis of Ribose-1-phosphate can be achieved through several methods, primarily focusing on enzymatic processes. Two notable approaches include:

  1. Enzymatic Phosphorolysis: This method involves the use of purine nucleoside phosphorylases to catalyze the cleavage of nucleosides like 7-methylguanosine to yield Ribose-1-phosphate. This process has shown near quantitative yields when optimized conditions are applied .
  2. Biocatalytic Cascades: Recent advancements have introduced biocatalytic cascades that utilize guanine deaminase along with other enzymes to produce Ribose-1-phosphate from guanosine with high efficiency (up to 79% yield) . These cascades streamline the purification process and reduce the need for hazardous chemicals.

Technical Details

The enzymatic synthesis often requires specific substrates and conditions, including temperature control and pH optimization. For instance, using thermostable enzymes can enhance yield and stability during reactions .

Molecular Structure Analysis

Structure

Ribose-1-phosphate has a molecular formula of C₅H₁₃O₇P. Its structure consists of a ribose sugar with a phosphate group attached to the first carbon atom. The stereochemistry around the ribose ring is crucial for its biological activity.

Data

  • Molecular Weight: Approximately 220.18 g/mol
  • Structural Formula: The compound can be represented as follows:
C5H13O7P\text{C}_5\text{H}_{13}\text{O}_7\text{P}

This structure allows Ribose-1-phosphate to participate effectively in metabolic pathways.

Chemical Reactions Analysis

Reactions

Ribose-1-phosphate participates in several key biochemical reactions:

  1. Nucleotide Synthesis: It acts as a substrate for nucleoside phosphorylases, facilitating the synthesis of nucleotides from nucleosides.
  2. Conversion to Ribose-5-phosphate: Through the action of phosphopentomutase, Ribose-1-phosphate can be converted into ribose-5-phosphate, linking it to the pentose phosphate pathway .

Technical Details

The efficiency of these reactions can be influenced by enzyme concentration, substrate availability, and reaction conditions such as temperature and pH.

Mechanism of Action

Process

The mechanism by which Ribose-1-phosphate functions primarily revolves around its role as an intermediate in nucleotide metabolism. It provides ribose sugar units necessary for synthesizing adenosine triphosphate and other nucleotides critical for cellular functions.

Data

In cellular metabolism, Ribose-1-phosphate is transduced into other forms such as ribose-5-phosphate, which further participates in nucleotide biosynthesis and energy metabolism pathways .

Physical and Chemical Properties Analysis

Physical Properties

Ribose-1-phosphate is typically found as a white crystalline solid when isolated. It is soluble in water due to its polar phosphate group.

Chemical Properties

  • pH Stability: The compound is stable within a neutral pH range but may degrade under extreme acidic or basic conditions.
  • Reactivity: Ribose-1-phosphate readily participates in phosphorylation reactions, making it an essential player in metabolic pathways.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to quantify Ribose-1-phosphate during synthesis and purification processes .

Applications

Scientific Uses

Ribose-1-phosphate has several applications in scientific research and biotechnology:

  1. Nucleotide Synthesis: It is crucial for producing modified nucleosides used in therapeutic applications, including antiviral drugs.
  2. Metabolic Studies: Researchers utilize Ribose-1-phosphate to study metabolic pathways involving nucleotide metabolism.
  3. Synthetic Biology: Its role as a building block for synthetic nucleotides makes it valuable in genetic engineering and synthetic biology projects aimed at creating novel biopharmaceuticals .
Enzymatic Synthesis and Biocatalytic Methodologies

Phosphorylase-Catalyzed Synthesis Pathways

Purine Nucleoside Phosphorylase-Mediated Phosphorolysis

Purine Nucleoside Phosphorylase (PNP) catalyzes the reversible phosphorolytic cleavage of purine nucleosides (e.g., guanosine or inosine) into purine bases and α-D-ribose-1-phosphate (Rib-1-P). This reaction is foundational to nucleotide salvage pathways and represents a primary enzymatic route for Rib-1-P synthesis [1] [7]. The catalytic mechanism involves a nucleophilic attack by inorganic phosphate (dianionic form, HPO₄²⁻) on the C1' carbon of the ribose moiety, proceeding via an SN1-type dissociative transition state. Key residues (Serine 33, Histidine 64, Histidine 86 in humans) stabilize the phosphate group and the oxycarbenium ion intermediate, ensuring stereospecific formation of α-anomeric Rib-1-P [2] [9]. PNP exhibits stringent specificity for purine nucleosides over pyrimidines, with mammalian enzymes typically acting on 6-oxopurines (inosine/guanosine) but not adenosine [7] [9].

Substrate Specificity for Modified Nucleosides

Substrate engineering exploits modified nucleosides to shift reaction equilibrium toward Rib-1-P accumulation. Phosphorolysis of 7-methylguanosine (chemically synthesized from guanosine and iodomethane) by PNP is near-irreversible due to precipitation of the poorly soluble nucleobase 7-methylguanine and its low nucleophilicity. This strategy achieves Rib-1-P yields of 74–94% at preparative scales [4]. Similarly, 7-methyl-2'-deoxyguanosine serves as a substrate for 2-deoxy-α-D-ribose-1-phosphate synthesis. Despite its high efficiency, limitations include the toxicity of iodomethane used in precursor synthesis and the inherent instability of 7-methylguanosine [4] [8].

Table 1: Comparative Substrate Performance in PNP-Catalyzed Rib-1-P Synthesis

SubstrateCatalystRib-1-P YieldAnomeric PurityKey Limitation
GuanosinePurine N. Phosphorylase~16% (equilibrium)α-anomerThermodynamic constraint
UridinePyrimidine N. Phosphorylase25–31%α-anomerLow equilibrium conversion
7-MethylguanosinePurine N. Phosphorylase74–94%α-anomerPrecursor toxicity/instability

Chemoenzymatic Cascade Systems

Integration of Guanine Deaminase for Byproduct Removal

Thermodynamic constraints of reversible phosphorolysis (equilibrium constant ~0.04 for guanosine at 50°C) limit Rib-1-P accumulation. To overcome this, a biocatalytic cascade couples guanosine phosphorolysis with Deinococcus geothermalis guanine deaminase (DgGuaD). DgGuaD converts guanine (a strong inhibitor of PNP) to xanthine, which exhibits low solubility and minimal nucleophilicity. This prevents guanine accumulation and minimizes reverse nucleoside synthesis, driving guanosine conversion to 80% (vs. 16% without DgGuaD). Critically, xanthine’s poor affinity for PNP reduces undesired xanthosine formation, enabling high-purity Rib-1-P synthesis [3] [10].

Thermodynamic and Kinetic Optimization of Multi-Enzyme Reactions

Optimal cascade performance requires balancing enzyme ratios, phosphate concentration, and reaction duration:

  • Enzyme Stoichiometry: Excess PNP (≥0.5 U/mg) relative to DgGuaD (≥0.1 U/mg) ensures rapid guanosine cleavage while preventing xanthine accumulation, which could lead to minor glycoside byproducts (N7-/N9-xanthosine) via promiscuous PNP activity [3].
  • Phosphate Modulation: Sub-stoichiometric phosphate (0.9 eq. relative to guanosine) minimizes precipitation yet maintains phosphorolysis efficiency [3].
  • Reaction Quenching: Halting the reaction at peak xanthine concentration (typically 2–4 hours) maximizes Rib-1-P yield before equilibrium shifts toward xanthosine formation [3].Thermostable enzymes (e.g., hyperthermophilic PNP N04 and DgGuaD) permit operation at 50–60°C, enhancing substrate solubility and suppressing microbial growth during scale-up. This cascade achieves 79% isolated yield at gram scale without chromatography [3].

Table 2: Key Thermodynamic and Kinetic Parameters for Cascade Optimization

ParameterOptimal ValueImpact on YieldMechanistic Rationale
PNP Concentration0.5 U/mgMaximizes guanosine cleavage rateEnsures rapid phosphorolysis before side reactions
DgGuaD Concentration0.1 U/mgPrevents guanine accumulationEliminates product inhibition of PNP
Phosphate Equivalents0.9 eqBalances solubility and reactivityLimits inorganic phosphate precipitation
Temperature50–60°CEnhances enzyme stabilityExploits thermostability of biocatalysts

Advances in Anomeric Selectivity and Yield Enhancement

α-Anomerically Pure Production Strategies

Rib-1-P exists in α- and β-anomeric forms, but enzymatic synthesis exclusively generates the α-anomer due to stereospecific trans-diaxial phosphorolysis by PNP. This occurs via a ribooxacarbenium ion intermediate where phosphate attack occurs from the α-face, enforced by active-site residues (Tryptophan 88, Histidine 257, Methionine 219) that position the ribose in a distorted conformation favoring α-C1-O bond cleavage [2] [9]. Chemoenzymatic routes using 7-methylguanosine or guanosine/GuaD cascades preserve this selectivity, delivering >99% α-anomeric Rib-1-P confirmed by NMR and chiral chromatography [3] [4].

Solvent-Free and Chromatography-Free Purification Techniques

Traditional Rib-1-P isolation relies on ion-exchange chromatography, which is costly and solvent-intensive. Modern approaches leverage differential solubility:

  • Barium Salt Precipitation: Adding barium acetate to reaction mixtures yields insoluble barium Rib-1-phosphate, isolated via centrifugation (94% purity). This eliminates organic solvents but requires careful stoichiometry to avoid co-precipitating phosphate [4].
  • Cyclohexylamine Complexation: Rib-1-P forms crystalline bis(cyclohexylammonium) salts from aqueous ethanol, enabling direct crystallization after deionization. This achieves 94% purity with minimal solvent use [3] [4].
  • Integrated Cascades: Combining GuaD-PNP cascades with in situ product crystallization reduces purification steps. A notable example achieves 79% isolated yield via simple filtration and ethanol washing, slashing process E-factors (environmental impact metric) by >50% compared to chemoenzymatic routes using 7-methylguanosine [3].

Table 3: Structural Features Enforcing α-Anomeric Specificity in Enzymatic Synthesis

Structural ElementRole in Anomeric ControlEnzyme/System
Ribose C1' Oxygen PositioningElectrophilicity enhanced for α-face phosphate attackPurine Nucleoside Phosphorylase [9]
Histidine 257 InteractionHydrogen bonds to ribose O2', stabilizing transition stateHuman PNP [2]
Tryptophan 88/Methionine 219 NetworkDistorts ribose ring to favor oxycarbenium ion formationBacterial/Human PNP [7] [9]
Solvent ExclusionActive-site hydrophobicity minimizes water-mediated anomerizationGuaD-PNP cascade [3]

Properties

Product Name

Ribose-1-phosphate

IUPAC Name

[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

InChI

InChI=1S/C5H11O8P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1

InChI Key

YXJDFQJKERBOBM-TXICZTDVSA-N

SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O

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